molecular formula C24H24N4O2S B5966063 2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide

Cat. No.: B5966063
M. Wt: 432.5 g/mol
InChI Key: ZMCGPHJNJFWMDB-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2S/c1-5-24(2,3)22-27-28-23(31-22)26-21(29)18-14-20(15-10-12-16(30-4)13-11-15)25-19-9-7-6-8-17(18)19/h6-14H,5H2,1-4H3,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCGPHJNJFWMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe thiadiazole ring is then constructed through a cyclization reaction involving appropriate thiourea derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated derivatives, dihydroquinoline compounds, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The thiadiazole ring may interact with various enzymes, inhibiting their activity and affecting cellular processes. These interactions contribute to the compound’s potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)quinoline: Shares the quinoline and methoxyphenyl groups but lacks the thiadiazole ring.

    N-(5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl)quinoline-4-carboxamide: Contains the quinoline and thiadiazole rings but lacks the methoxyphenyl group.

Uniqueness

The presence of all three functional groups (quinoline, methoxyphenyl, and thiadiazole) in 2-(4-methoxyphenyl)-N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide makes it unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

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